molecular formula C12H15F3N2O B1355939 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 954274-37-4

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No.: B1355939
CAS No.: 954274-37-4
M. Wt: 260.26 g/mol
InChI Key: BBFWLSMDOJHTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a chemical compound featuring an aryl piperidinol scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmaceutical research . This scaffold is frequently explored in the design and synthesis of bioactive molecules due to its presence in compounds with a wide spectrum of biological activities . The molecular structure of this compound integrates key features often associated with enhanced drug-like properties. The piperidine ring is a common motif in pharmaceuticals , and the inclusion of a trifluoromethyl (CF3) group is a strategic modification in modern drug design. The CF3 group is known to improve a molecule's metabolic stability, enhance its lipophilicity, and increase its bioavailability, which can positively impact efficacy . Furthermore, the presence of an aromatic amine on the phenyl ring provides a versatile handle for further synthetic derivatization, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . Compounds based on the 4-aryl-4-piperidinol scaffold, particularly those bearing a 4-chloro-3-(trifluoromethyl)phenyl group, have been identified through screening as having promising anti-tuberculosis activity . This suggests that 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol may serve as a valuable intermediate or precursor in infectious disease research, specifically for developing novel anti-tubercular agents. Researchers can utilize this compound to probe new biological pathways and develop novel therapeutic candidates for various disorders. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFWLSMDOJHTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-amino-4-(trifluoromethyl)phenyl]-4-piperidinol typically involves the construction of the piperidinol ring system attached to a substituted aniline derivative bearing a trifluoromethyl group. The key steps include:

  • Formation of the piperidine ring with a hydroxyl group at the 4-position (piperidinol).
  • Introduction of the 2-amino-4-(trifluoromethyl)phenyl substituent at the nitrogen (1-position) of the piperidinol.
  • Reduction and functional group transformations to achieve the amino group on the aromatic ring.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Approach

Step A: Formation of Intermediate (III) via Nucleophilic Substitution
  • The aromatic amine (compound of formula II) is reacted with potassium trimethylsilanolate (TMSOK) in a suitable solvent such as 2-methyltetrahydrofuran (MeTHF).
  • The reaction temperature is maintained between 50°C and 80°C, preferably 65-70°C, for 2-3 hours to ensure complete conversion.
  • The reaction is exothermic, with temperature rising to 40-50°C during addition.
  • After reaction completion, the mixture is quenched with water and acidified to pH 1 with hydrochloric acid.
  • The organic layer is separated, washed, concentrated, and the residue is purified by suspension in a toluene/methylcyclohexane mixture, filtered, and dried to yield the intermediate compound (III).
Step B: Conversion of Intermediate (III) to Acid Chloride Intermediate (IV)
  • The intermediate (III) is reacted with oxalyl chloride in a suitable solvent under controlled temperature to form the acid chloride.
  • Subsequently, the acid chloride is reacted with an alcohol to form the ester intermediate (IV).
  • Isolation and purification follow standard organic synthesis protocols.
Step C: Hydrogenation to Obtain Final Product
  • The ester intermediate (IV) undergoes catalytic hydrogenation in the presence of a suitable catalyst (e.g., Raney nickel) and solvent (e.g., ethanol).
  • Hydrogen pressure is maintained around 8 kg/cm², with temperature ranging from 20°C to 80°C.
  • This step reduces nitro groups to amino groups and completes the formation of 1-[2-amino-4-(trifluoromethyl)phenyl]-4-piperidinol.

Alternative Synthetic Routes and Modifications

  • Alkylation approaches have been used to introduce the aryl group at the nitrogen of the piperidinol ring.
  • Two main strategies exist:

    • Alkylation-First Approach: The nitrogen is first alkylated with the aromatic substituent, followed by modification of the 4-position on the piperidine ring.

    • Alkylation-Second Approach: The 4-position is modified first (e.g., by Grignard or alkyllithium reagents), followed by alkylation at the nitrogen.

  • These approaches involve Grignard or lithiation reactions to install the trifluoromethyl-substituted aryl group.

  • Protecting groups such as tert-butyloxycarbonyl (Boc) may be used to control reactivity during multi-step synthesis.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Notes
Step A (Nucleophilic substitution) Potassium trimethylsilanolate (TMSOK) 2-Methyltetrahydrofuran (MeTHF) 65-70 2-3 hours Exothermic addition, quench with water and acidify
Step B (Acid chloride formation) Oxalyl chloride, alcohol Suitable organic solvent Controlled Variable Formation of acid chloride intermediate
Step C (Hydrogenation) Raney nickel catalyst, hydrogen gas Ethanol 20-80 Variable Reduction of nitro to amino group
Alkylation (Alternative) Alkyl halides, Grignard or alkyllithium reagents Dry organic solvents Reflux or room temp Hours to days Protecting groups may be used

Research Findings and Yields

  • The nucleophilic substitution step yields intermediate compounds with high efficiency (~90%) as per HPLC and NMR analysis.
  • Hydrogenation steps produce the target compound with good purity and yield, supported by spectral data (1H NMR, 13C NMR, HR-EI-MS).
  • Alkylation-based modifications allow for structural diversification, with yields varying depending on substituents and reaction conditions.
  • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity and purity at each stage.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Nucleophilic substitution + hydrogenation TMSOK, MeTHF, oxalyl chloride, Raney Ni High yield, well-established steps Requires careful temperature control
Alkylation-first approach Alkyl halides, Grignard reagents, protecting groups Enables substitution diversity Some reactions show incomplete conversion
Alkylation-second approach Grignard reagents, Boc protection, acid deprotection Alternative route for substitution Multi-step, requires protection/deprotection

Chemical Reactions Analysis

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol derivatives in managing diabetes. A notable investigation demonstrated that certain piperidine derivatives exhibited remarkable in vivo antidiabetic activity, acting as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R). This mechanism aids in reducing food intake and improving glucose handling in both normal and diabetic patients .

Key Findings:

  • The compound's derivatives showed significant inhibition of metabolic enzymes such as α-glucosidase and acetylcholinesterase, which are critical for glucose metabolism .
  • These findings suggest a promising role in developing new antidiabetic therapies.

Anti-Tuberculosis Properties

The compound has been evaluated for its anti-tuberculosis activity. A study identified 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol as a lead compound with notable anti-tuberculosis properties, demonstrating minimum inhibitory concentrations (MIC) ranging from 1.4 to 18.8 μg/mL against Mycobacterium tuberculosis .

Research Insights:

  • The compound was synthesized and tested against various strains, showing effective inhibition of bacterial growth.
  • Despite its efficacy, some derivatives exhibited side effects during in vivo testing, highlighting the need for further optimization to enhance therapeutic indices .

Neuropharmacological Applications

Piperidine derivatives, including 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol, have been explored for their neuropharmacological effects. Research indicates that these compounds can act as potential therapeutic agents for neurological disorders such as Alzheimer’s disease by inhibiting key enzymes involved in neurodegeneration .

Notable Observations:

  • The compound showed promise in modulating neurotransmitter systems, which could be beneficial in treating cognitive decline associated with aging and neurodegenerative diseases.
  • Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Cancer Therapeutics

There is emerging evidence supporting the use of piperidine-based compounds in cancer therapy. Specifically, 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol has been investigated for its inhibitory effects on tyrosine kinases involved in cancer proliferation .

Clinical Relevance:

  • The compound demonstrated efficacy against proliferative diseases such as leukemia and other cancers linked to deregulated angiogenesis.
  • These findings underscore the importance of further research into its mechanisms and applications in oncology.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol include:

  • Enzyme Inhibition: The compound inhibits various metabolic enzymes, which is crucial for its antidiabetic and neuroprotective effects.
  • Receptor Modulation: It acts on specific receptors (e.g., GLP-1R), enhancing insulin secretion and reducing appetite.

Case Studies and Research Findings

Study FocusKey ResultsImplications
Antidiabetic ActivityPositive modulation of GLP-1RPotential for new diabetes treatments
Anti-TuberculosisMIC values between 1.4 - 18.8 μg/mLEffective against Mycobacterium tuberculosis
NeuropharmacologyInhibition of neurodegenerative enzymesPossible treatment for Alzheimer's disease
Cancer TherapyInhibition of tyrosine kinasesTherapeutic potential in leukemia

Mechanism of Action

The mechanism of action of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol and related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Key Features Pharmacological Notes Evidence ID
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol C₁₂H₁₅F₃N₂O 260.25 2-amino-4-(CF₃)phenyl, 4-piperidinol Hypothesized CNS activity due to piperidine scaffold
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol C₁₁H₁₃F₃N₂O 246.23 2-amino-4-(CF₃)phenyl, 3-pyrrolidinol (5-membered ring) Reduced steric bulk vs. piperidinol analogs
Penfluridol
(1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(CF₃)phenyl]-4-piperidinol)
C₃₂H₂₉ClF₇NO 623.03 Bis(4-fluorophenyl)butyl chain, 4-Cl substituent Long terminal half-life (~199 hr in humans); antipsychotic
4-[3-(Trifluoromethyl)phenyl]-4-piperidinol C₁₂H₁₄F₃NO 245.24 3-(CF₃)phenyl substituent (meta position) Altered electronic effects vs. para-CF₃
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol C₁₂H₁₃F₃N₂O₃ 290.24 2-nitro group, 4-(CF₃)phenyl Nitro group may reduce solubility vs. amino
Compound 8
(From )
C₂₄H₂₂ClF₃NO₂Br 528.79 4-chloro-3-(CF₃)phenyl, 2-naphthyl ketone High solubility in polar solvents (e.g., DMSO)
Key Observations:
  • Substituent Position : The meta-CF₃ analog (CAS 2249-28-7) exhibits distinct electronic effects compared to the para-CF₃ configuration in the target compound, which may influence receptor affinity .
  • Functional Groups: Replacement of the amino group with nitro () reduces hydrogen-bonding capacity, likely decreasing solubility and bioavailability.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Penfluridol : The bis(4-fluorophenyl)butyl chain enhances lipophilicity, contributing to its prolonged plasma half-life (>40 hours in rabbits, 227 hours in dogs) and tissue distribution . This contrasts with the target compound, which lacks such lipophilic extensions.
  • Compound 8 (): The 2-naphthyl ketone moiety improves solubility in methanol and DMSO, suggesting polar substituents enhance formulation flexibility compared to the target compound .

Biological Activity

1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is C12H13F3N2O, with a molecular weight of 290.24 g/mol. The trifluoromethyl group enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

The primary mechanisms through which 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to modulation of metabolic pathways. For instance, it has shown potential as an inhibitor of α-glucosidase, impacting glucose metabolism .
  • Receptor Binding : It interacts with various receptors, influencing physiological responses. Research indicates that it may act as a positive allosteric modulator for the GLP-1 receptor, which is crucial in glucose handling and appetite regulation .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol derivatives. The compound has demonstrated significant α-glucosidase inhibitory activity, which is essential for managing postprandial blood glucose levels.

CompoundIC50 (µM)Activity
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol8.9 ± 0.2Strong α-glucosidase inhibitor
Acarbose610.7 ± 0.1Standard comparator

This data indicates that the compound is approximately 69 times more effective than acarbose, a commonly used antidiabetic drug .

Analgesic Properties

The compound has also been evaluated for analgesic properties. A related study found that derivatives of piperidinols exhibited significant analgesic effects in animal models.

CompoundAnalgesic Potency (relative to standard)
Antrafenine (related derivative)6-9 times more potent than glafenine and aminopyrine

This suggests that the piperidinol scaffold can be optimized for enhanced pain relief .

Study on Antitubercular Activity

A notable study focused on the antitubercular properties of derivatives of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL against Mycobacterium tuberculosis.

CompoundMIC (µg/mL)Stereochemistry
Compound 4b1.4R
Compound 4m1.7S

While these compounds showed promising activity, they also exhibited significant side effects in vivo, highlighting the need for further optimization .

In Vitro Studies on Enzyme Inhibition

In vitro assays have confirmed that various derivatives of the compound effectively inhibit key metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II).

EnzymeIC50 (µM)
AChE201.16 ± 30.84
BChE245.73 ± 51.28
hCA I & II58.26 ± 9.36 - 144.37 ± 19.03

These results suggest potential applications in treating neurological disorders and diabetes .

Q & A

Q. How can reaction scalability be ensured for multi-gram synthesis without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for critical steps (e.g., amination). Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Optimize workup procedures (e.g., silica gel chromatography vs. recrystallization in ethanol/water) to maintain >98% purity at scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.